molecular formula C14H15NO B14475050 2-[2-(4-Aminophenyl)ethyl]phenol CAS No. 65246-11-9

2-[2-(4-Aminophenyl)ethyl]phenol

Cat. No.: B14475050
CAS No.: 65246-11-9
M. Wt: 213.27 g/mol
InChI Key: NUEYQOSLVMKUHC-UHFFFAOYSA-N
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Description

2-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that features both an amino group and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-attracting groups and basic nucleophilic reagents . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .

Industrial Production Methods

Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the Hock process . These methods are scalable and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Aminophenyl)ethyl]phenol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both an amino group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

65246-11-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethyl]phenol

InChI

InChI=1S/C14H15NO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10,16H,5,8,15H2

InChI Key

NUEYQOSLVMKUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)N)O

Origin of Product

United States

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